In-Depth Technical Guide to 1-Boc-5-aminoindole: Chemical Properties, Structure, and Synthetic Protocols
In-Depth Technical Guide to 1-Boc-5-aminoindole: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-aminoindole, also known by its IUPAC name tert-butyl 5-amino-1H-indole-1-carboxylate, is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, making it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and detailed experimental protocols for its synthesis and analysis. Its utility as a precursor for various biologically active indole derivatives, including those with anti-cancer, anti-inflammatory, and neurological activities, underscores its importance in drug discovery and development.[1][2]
Chemical Structure and Properties
The structural and key physicochemical properties of 1-Boc-5-aminoindole are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Structural Information
| Identifier | Value |
| IUPAC Name | tert-butyl 5-amino-1H-indole-1-carboxylate[3] |
| Synonyms | 5-Amino-indole-1-carboxylic acid tert-butyl ester, N-Boc-5-Aminoindole[4] |
| CAS Number | 166104-20-7[4] |
| Molecular Formula | C₁₃H₁₆N₂O₂[4] |
| Molecular Weight | 232.28 g/mol [3] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N[3] |
| InChI | InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3[3] |
| InChIKey | KYCVRKPFNLCHLL-UHFFFAOYSA-N[3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Viscous light brown oil or off-white to light brown powder | |
| Melting Point | 85-88°C | |
| Boiling Point | 384.2 ± 34.0 °C (Predicted) | [4] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.28 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and chloroform. | |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 1-Boc-5-aminoindole. Below are the experimental nuclear magnetic resonance (NMR) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) NMR (400 MHz, CDCl₃) | Carbon (¹³C) NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 7.95 (d, J = 5.5 Hz, 1H) | 149.8 |
| 7.54 (d, J = 2.2 Hz, 1H) | 142.1 |
| 6.82 (d, J = 2.2 Hz, 1H) | 131.6 |
| 6.72 (dd, J = 8.7, 2.3 Hz, 1H) | 129.1 |
| 6.41 (d, J = 3.6 Hz, 1H) | 126.2 |
| 3.61 (br s, 2H) | 115.7 |
| 1.67 (s, 9H) | 113.6 |
| 106.8 | |
| 105.9 | |
| 83.2 | |
| 28.2 |
Source:[2]
Infrared (IR) Spectroscopy
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹ (primary amine).
-
C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=O stretch (Boc group): A strong absorption band around 1700-1725 cm⁻¹.
-
N-H bend (amine): Around 1590-1650 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.
Mass Spectrometry (MS)
The expected fragmentation pattern in mass spectrometry for 1-Boc-5-aminoindole would likely show a molecular ion peak [M]⁺ at m/z 232. A prominent fragmentation would be the loss of the tert-butyl group ([M-57]⁺) and/or isobutylene ([M-56]⁺), as well as the loss of the entire Boc group ([M-100]⁺).
Experimental Protocols
Synthesis of 1-Boc-5-aminoindole
A common and efficient method for the synthesis of 1-Boc-5-aminoindole is the reduction of its nitro precursor, tert-butyl 5-nitro-1H-indole-1-carboxylate.
Reaction Scheme:
Caption: Synthesis of 1-Boc-5-aminoindole.
Materials:
-
tert-butyl 5-nitro-1H-indole-1-carboxylate (1.00 g, 3.81 mmol, 1.00 equiv)
-
10% Palladium on carbon (Pd/C) (0.100 g)
-
Methanol (MeOH) (19.0 mL)
-
Celite
Procedure: [2]
-
A flask is charged with tert-butyl 5-nitro-1H-indole-1-carboxylate, 10% palladium on carbon, and methanol.
-
The reaction mixture is placed under a hydrogen (H₂) atmosphere.
-
The suspension is stirred at room temperature for 14 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite.
-
The filter cake is washed thoroughly with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (4:1) as the eluent.
-
This procedure affords 1-Boc-5-aminoindole as a viscous light brown oil (0.715 g, 80% yield).[2]
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-5-aminoindole is a valuable starting material for the synthesis of a variety of biologically active molecules. The amino group at the 5-position serves as a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophores.
Workflow: From Intermediate to Biologically Active Compounds
Caption: Synthetic utility of 1-Boc-5-aminoindole.
Derivatives of 5-aminoindoles have been investigated for a range of pharmacological activities:
-
Inhibitors of 5-Lipoxygenase (5-LO): Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to potently inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. These compounds are potential candidates for the treatment of inflammatory and allergic diseases.[5][6]
-
AMPA Receptor Modulators: Azabenzimidazole derivatives, synthesized from indole precursors, have been developed as modulators of the AMPA receptor, which are potentially useful for treating neurological and psychiatric disorders.[1][7]
-
Anticancer Agents: Substituted 5-nitroindole derivatives, which can be converted to the corresponding 5-aminoindoles, have been shown to bind to c-Myc promoter G-quadruplex DNA, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8]
-
Other Therapeutic Areas: The 5-aminoindole scaffold is a component of compounds investigated as Smac mimetics, insulin-like growth factor 1 receptor inhibitors, and factor Xa inhibitors.
Safety and Handling
1-Boc-5-aminoindole is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
1-Boc-5-aminoindole is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with versatile reactivity, make it an invaluable precursor for the synthesis of a diverse range of indole derivatives with significant therapeutic potential. The detailed synthetic and analytical data provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]
- 8. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]



